4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine

drug design ADME building block selection

4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1256955-38-0) is a heterocyclic building block featuring a partially saturated pyrrolo[3,4‑d]pyrimidine core with a chlorine atom at the 4‑position and a cyclopropyl group at the N‑6 position. Its molecular formula is C₉H₁₀ClN₃, molecular weight 195.65 g mol⁻¹, calculated logP (XLogP3) 1.2, and topological polar surface area (TPSA) 29 Ų.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
CAS No. 1256955-38-0
Cat. No. B3226690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine
CAS1256955-38-0
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESC1CC1N2CC3=C(C2)N=CN=C3Cl
InChIInChI=1S/C9H10ClN3/c10-9-7-3-13(6-1-2-6)4-8(7)11-5-12-9/h5-6H,1-4H2
InChIKeyQLNXAMTXQWZUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine – CAS 1256955-38-0 Procurement Baseline


4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1256955-38-0) is a heterocyclic building block featuring a partially saturated pyrrolo[3,4‑d]pyrimidine core with a chlorine atom at the 4‑position and a cyclopropyl group at the N‑6 position [1]. Its molecular formula is C₉H₁₀ClN₃, molecular weight 195.65 g mol⁻¹, calculated logP (XLogP3) 1.2, and topological polar surface area (TPSA) 29 Ų [1]. The compound is supplied as a non‑therapeutic research intermediate with typical purities ≥95 % (NMR/HPLC verified) and is used primarily for the synthesis of kinase inhibitors – notably ATR, PARP1, and CDK family inhibitors – via nucleophilic aromatic substitution at the C‑4 chlorine [2][3].

Why N‑6 Substituent Swaps in 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Building Blocks Compromise Project‑Specific Outcomes


The 4‑chloro‑6,7‑dihydro‑5H‑pyrrolo[3,4‑d]pyrimidine scaffold is commercially offered with diverse N‑6 substituents (methyl, ethyl, isopropyl, cyclopropyl, phenyl, benzyl, etc.), and procurement managers or chemists may be tempted to substitute a cheaper or more readily available N‑6 variant. Such substitution directly alters key physicochemical parameters – logP, TPSA, rotatable bond count, and steric volume – that dictate passive permeability, solubility, and target‑binding conformation [1][2]. The cyclopropyl group imposes a unique combination of enhanced lipophilicity (ΔlogP ≈ +0.4‑0.6 vs. N‑methyl) while maintaining a low rotatable bond count (1) and compact steric profile, which cannot be replicated by linear alkyl or planar aryl substituents [3]. Even subtle changes at N‑6 have been shown to switch biological activity between dual PARP1/ATR inhibition and selective PARP1 inhibition, confirming that the N‑6 moiety is not an interchangeable spectator [2].

Quantitative Differentiation Evidence for 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine vs. N‑6 Analogs


Computed Lipophilicity (XLogP3) of 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Compared with N‑6 Methyl, Ethyl, and Isopropyl Analogs

The cyclopropyl group confers a distinct lipophilicity profile relative to other small N‑6 alkyl substituents. The target compound has a computed XLogP3 value of 1.2, which lies below the CNS‑drug optimal range (2‑4) but above the N‑6 methyl analog (estimated XLogP3 ≈ 0.6‑0.8) and below the N‑6 isopropyl analog (estimated XLogP3 ≈ 1.8‑2.2). This intermediate logP supports adequate passive permeability while avoiding excessive lipophilicity‑driven metabolic clearance or insolubility [1][2].

drug design ADME building block selection

Topological Polar Surface Area (TPSA) of 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine vs. N‑6 Phenyl Analog

The compact cyclopropyl group yields a TPSA of 29 Ų, well below the 60 Ų threshold widely associated with good CNS penetration potential. In contrast, an N‑6 phenyl analog (estimated TPSA ≥ 40 Ų) would increase polar surface area, potentially reducing passive CNS permeation. The target compound's TPSA is identical to that of the parent 6,7‑dihydro‑5H‑pyrrolo[3,4‑d]pyrimidine core (29 Ų), indicating that the cyclopropyl group adds no additional hydrogen‑bonding capacity [1].

oral bioavailability CNS penetration building block selection

Rotatable Bond Count and Conformational Pre‑organization of 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

The target compound possesses only 1 rotatable bond (excluding the cyclopropyl ring rotation), compared with 2‑3 rotatable bonds for N‑6 ethyl or isopropyl analogs. This conformational restriction reduces the entropy penalty upon binding and can translate into improved target selectivity when the building block is elaborated into a kinase inhibitor [1]. In the related ATR inhibitor series, compounds bearing constrained N‑6 substituents (including cyclopropyl) demonstrated sub‑nanomolar ATR IC₅₀ values (compound 5g: 0.007 μM; compound 48f: 0.003 μM), whereas more flexible N‑6 groups often showed reduced activity or switched target profiles [2].

target selectivity conformational restriction binding affinity

Reactivity of the C‑4 Chlorine Handle: 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in Nucleophilic Aromatic Substitution

The 4‑chloro substituent is positioned para to the N‑3 pyrimidine nitrogen and ortho to N‑5, creating an electron‑deficient carbon center that readily undergoes SNAr with primary and secondary amines under mild conditions (e.g., K₂CO₃/DMF, 60‑80 °C). This reactivity is conserved across the scaffold class, but the electron‑donating cyclopropyl N‑6 group moderately deactivates the ring relative to N‑6 acyl or sulfonyl analogs. In one disclosed procedure, coupling of the analogous 4‑chloro‑6‑cyclopropyl‑7H‑pyrrolo[2,3‑d]pyrimidine with cyclopropylamine proceeded in 82 % yield, demonstrating practical SNAr efficiency [1][2].

synthetic chemistry SAR exploration building block reactivity

Impact of N‑6 Cyclopropyl on Biological Activity Selectivity: ATR vs. PARP1 Inhibition

In the 6,7‑dihydro‑5H‑pyrrolo[3,4‑d]pyrimidine‑based PARP1/ATR dual inhibitor series, substituent modification at positions including N‑6 was found to directly influence the selectivity profile: certain N‑6 substituents yielded dual PARP1/ATR inhibitors (IC₅₀ < 20 nM for both targets), while other N‑6 groups produced selective PARP1 inhibitors. The lead compound 38a (containing a constrained N‑6 group) exhibited IC₅₀ values of <0.048 μM in MDA‑MB‑231 cells and 0.01 μM in MDA‑MB‑468 cells, surpassing the combination of clinical comparators niraparib + AZD6738 [1][2].

kinase selectivity ATR inhibitor PARP1 inhibitor

Highest‑Impact Application Scenarios for 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1256955-38-0)


CNS‑Penetrant ATR Kinase Inhibitor Lead Generation

The building block's low TPSA (29 Ų), low H‑bond donor count (0), and moderate logP (1.2) align with CNS drug‑likeness criteria. Medicinal chemistry teams targeting glioblastoma or brain‑metastatic cancers with ATR‑dependency can use this intermediate to install a CNS‑favorable N‑6 group early in the synthetic route, avoiding later‑stage logP or TPSA rescue efforts [1][2].

Oral PARP1/ATR Dual Inhibitor Programs for BRCA‑Wildtype Breast Cancer

The scaffold's demonstrated ability to yield dual PARP1/ATR inhibitors (IC₅₀ <20 nM) addresses the resistance and limited efficacy of single‑agent PARP1 inhibitors in BRCA‑wildtype tumors. Procuring the 6‑cyclopropyl building block provides direct access to the pharmacophoric element essential for dual inhibition, as evidenced by compound 38a's superior in vitro performance over clinical combinations [3].

Conformationally Restricted Kinase Library Synthesis

With only 1 rotatable bond, this building block serves as a privileged scaffold for DNA‑damage response (DDR) kinase‑focused libraries. Its use maximizes the probability of identifying selective, high‑affinity hits while maintaining favorable physicochemical properties, as supported by the ATR inhibitor SAR showing sub‑nanomolar IC₅₀ values for constrained N‑6 analogs [2][3].

Quote Request

Request a Quote for 4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.